

# Commercial Availability and Applications of Azelaoyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: Azelaoyl chloride

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## Abstract

**Azelaoyl chloride** ( $C_9H_{14}Cl_2O_2$ ), also known as nonanediol dichloride, is a versatile difunctional acyl chloride that serves as a critical building block in various chemical syntheses. Its high reactivity makes it an essential reagent in the production of specialty polymers, pharmaceuticals, and other fine chemicals. This technical guide provides an in-depth overview of the commercial availability of **Azelaoyl chloride**, its key chemical properties, and detailed experimental protocols for its synthesis and common applications.

## Commercial Availability and Suppliers

**Azelaoyl chloride** is readily available from a range of chemical suppliers, catering to both research and industrial-scale demands. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Specifications of **Azelaoyl Chloride**

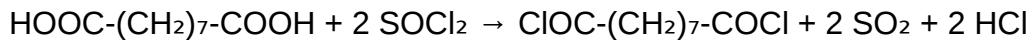
Supplier	Purity Specification	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C/mmHg)	Density (g/mL at 25°C)
Sigma-Aldrich	≥98%	123-98-8	C <sub>9</sub> H <sub>14</sub> Cl <sub>2</sub> O <sub>2</sub>	225.11	166 °C/18 mmHg	1.143
TCI America	>98.0% (GC)	123-98-8	C <sub>9</sub> H <sub>14</sub> Cl <sub>2</sub> O <sub>2</sub>	225.11	171-173 °C / 30 mmHg	1.144
Chem-Impex	≥98% (GC, Titration)	123-98-8	C <sub>9</sub> H <sub>14</sub> Cl <sub>2</sub> O <sub>2</sub>	225.11	171-173 °C / 30 mmHg	1.150
City Chemical LLC	Technical Grade	123-98-8	C <sub>9</sub> H <sub>14</sub> Cl <sub>2</sub> O <sub>2</sub>	225.11	Not specified	Not specified
Shaanxi Dideu Medichem Co. Ltd	Industrial Grade	123-98-8	C <sub>9</sub> H <sub>14</sub> Cl <sub>2</sub> O <sub>2</sub>	225.11	Not specified	Not specified
Jinan Zhihe Fine Chemical Co.,Ltd.	Customizable grades	123-98-8	C <sub>9</sub> H <sub>14</sub> Cl <sub>2</sub> O <sub>2</sub>	225.11	Not specified	Not specified

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to request a certificate of analysis (CoA) for batch-specific data.

## Industrial Manufacturing Process

The industrial production of **Azelaoyl chloride**, like other acyl chlorides, typically involves the chlorination of the corresponding carboxylic acid, azelaic acid. Common chlorinating agents used in industrial settings include thionyl chloride (SOCl<sub>2</sub>), phosgene (COCl<sub>2</sub>), and phosphorus trichloride (PCl<sub>3</sub>).<sup>[1]</sup>

The reaction with thionyl chloride is a widely used method due to the convenient removal of byproducts, which are gaseous sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride (HCl).<sup>[2]</sup> The general reaction is as follows:



Industrial processes often utilize a catalyst, such as dimethylformamide (DMF), to increase the reaction rate.<sup>[3]</sup> The reaction is typically carried out in a suitable solvent, and the product, **Azelaoyl chloride**, is purified by distillation, often under reduced pressure to prevent degradation at high temperatures.<sup>[1]</sup>

## Experimental Protocols

### Laboratory Synthesis of Azelaoyl Chloride from Azelaic Acid

This protocol describes a common laboratory-scale synthesis of **Azelaoyl chloride** using thionyl chloride.

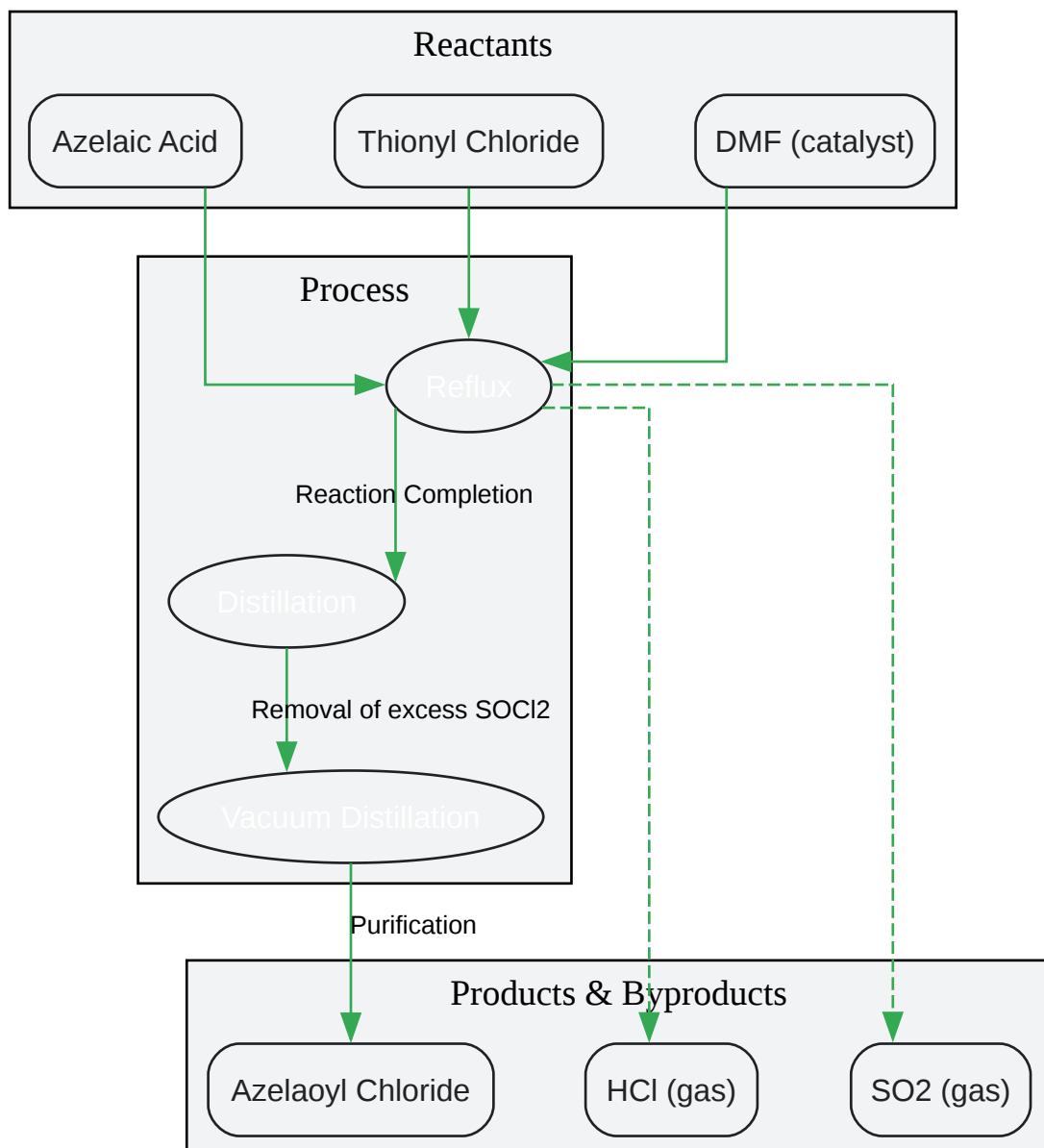
Materials:

- Azelaic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Dimethylformamide (DMF, catalytic amount)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Round-bottom flask
- Reflux condenser with a drying tube
- Magnetic stirrer and heating mantle
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend azelaic acid in an excess of thionyl chloride.
- Add a catalytic amount of DMF (a few drops) to the mixture.
- Heat the reaction mixture to reflux (approximately 80°C for thionyl chloride) and maintain for 2-4 hours, or until the evolution of HCl and SO<sub>2</sub> gas ceases. The reaction should be carried out in a well-ventilated fume hood.[4]
- After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.
- The crude **Azelaoyl chloride** is then purified by vacuum distillation.[4]

Diagram 1: Synthesis of **Azelaoyl Chloride**



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Caption: Workflow for the laboratory synthesis of **Azelaoyl chloride**.

## Synthesis of a Polyamide using Azelaoyl Chloride

This protocol provides a general method for the synthesis of a polyamide via interfacial polymerization of **Azelaoyl chloride** and a diamine.

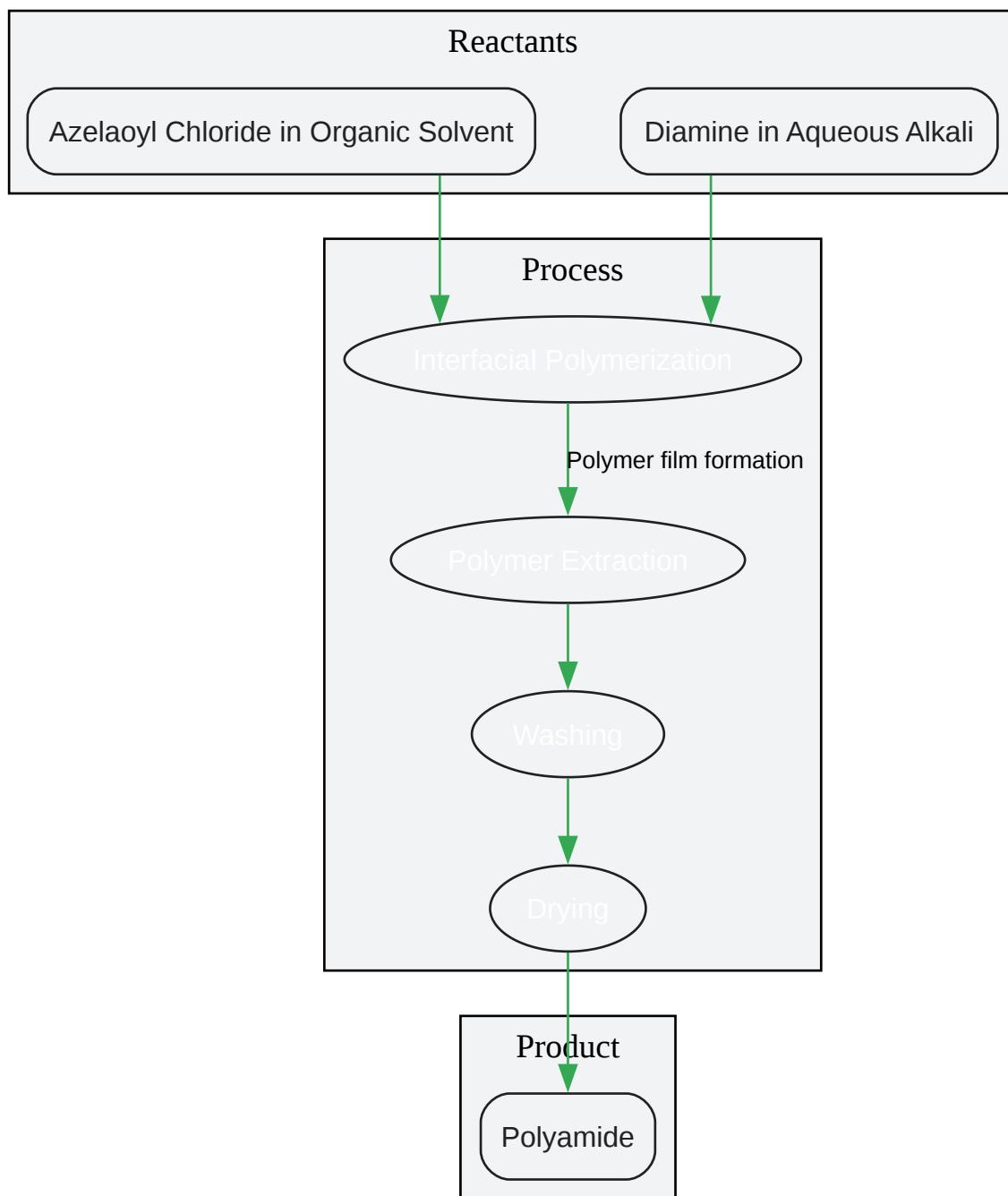
Materials:

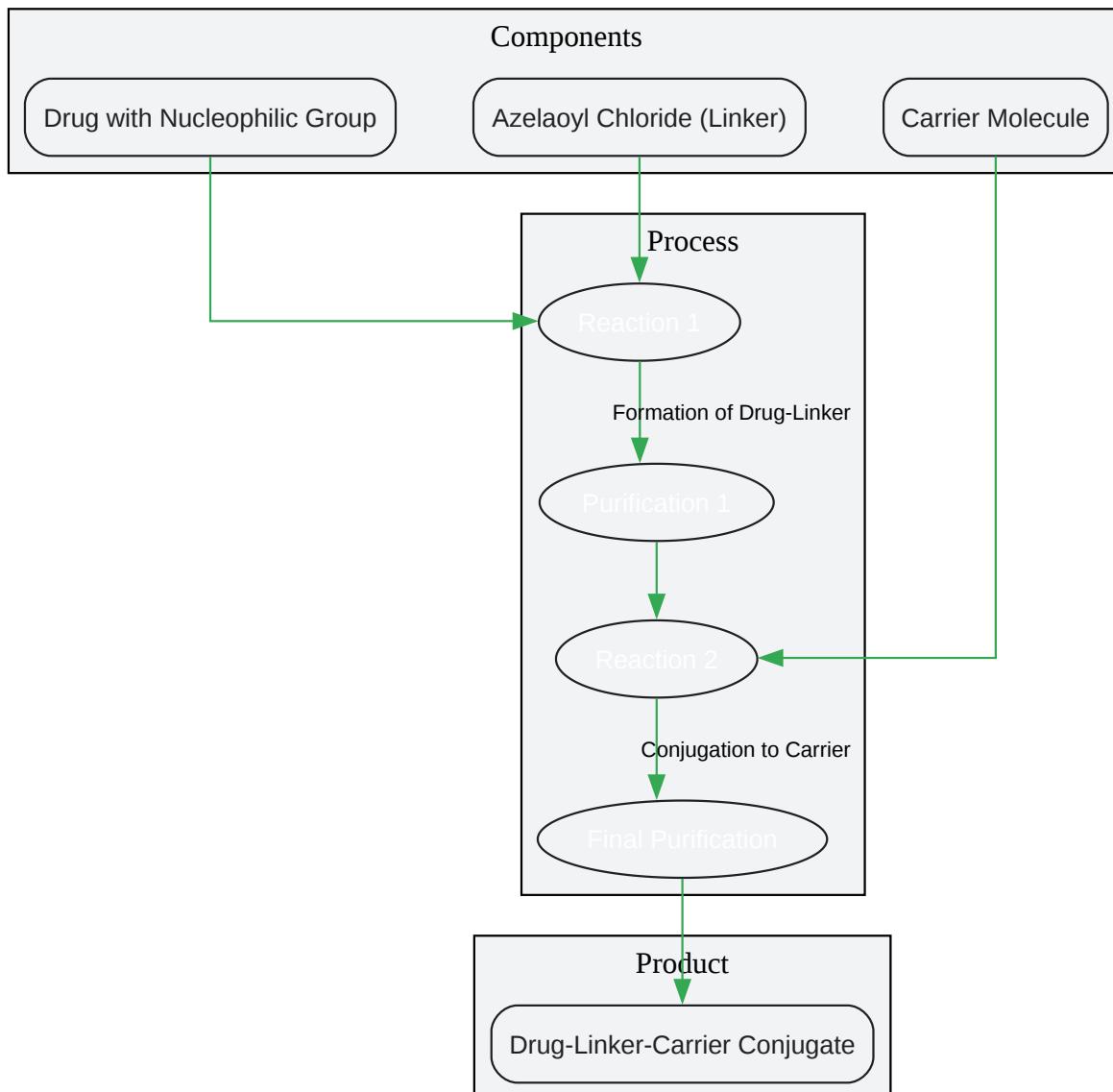
- **Azelaoyl chloride**
- A diamine (e.g., hexamethylenediamine)
- An organic solvent immiscible with water (e.g., dichloromethane or hexane)
- An aqueous alkaline solution (e.g., sodium hydroxide solution)
- Beaker
- Stirring rod

Procedure:

- Dissolve the diamine in the aqueous alkaline solution in a beaker. The alkali neutralizes the HCl gas that is evolved during the reaction.
- Dissolve **Azelaoyl chloride** in the organic solvent in a separate container.
- Carefully pour the organic solution of **Azelaoyl chloride** onto the aqueous solution of the diamine, minimizing mixing of the two layers.
- A polymer film will form at the interface of the two liquids.
- Gently grasp the polymer film with forceps and pull it out of the beaker as a continuous strand or "rope".
- Wash the resulting polyamide with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts.
- Dry the polyamide in a vacuum oven at a moderate temperature.

Diagram 2: Polyamide Synthesis Workflow





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